2-amino-3-benzoyl-N-(2-methoxyphenyl)indolizine-1-carboxamide
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Overview
Description
2-amino-3-benzoyl-N-(2-methoxyphenyl)indolizine-1-carboxamide is a complex organic compound belonging to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and potential therapeutic applications
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to inhibit key enzymes or proteins, thereby disrupting the normal functioning of cells . The compound’s interaction with its targets often results in changes at the molecular level, which can lead to various downstream effects.
Biochemical Pathways
Indole derivatives are known to impact a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can vary widely, depending on the specific targets and the biological context.
Result of Action
Similar compounds have been shown to exhibit potent antiproliferative activities against various cell lines . This suggests that the compound may have potential therapeutic applications, particularly in the context of diseases characterized by abnormal cell proliferation, such as cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-benzoyl-N-(2-methoxyphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-benzoyl-N-(2-methoxyphenyl)indolizine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can significantly change the compound’s behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-amino-3-benzoyl-N-(2-methoxyphenyl)indolizine-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for investigating cellular processes and interactions.
Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in oncology and infectious diseases.
Industry: The compound’s unique properties can be utilized in material science and chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Benzoyl compounds:
Methoxyphenyl derivatives: These compounds have a methoxy group attached to a phenyl ring, influencing their chemical behavior.
Uniqueness
2-amino-3-benzoyl-N-(2-methoxyphenyl)indolizine-1-carboxamide stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Its indolizine core, coupled with the benzoyl and methoxyphenyl groups, makes it a versatile compound for various scientific applications .
Properties
IUPAC Name |
2-amino-3-benzoyl-N-(2-methoxyphenyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-29-18-13-6-5-11-16(18)25-23(28)19-17-12-7-8-14-26(17)21(20(19)24)22(27)15-9-3-2-4-10-15/h2-14H,24H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTFQYHZAREGDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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